Cas no 1712-70-5 (p-Chloro-alpha-methylstyrene)

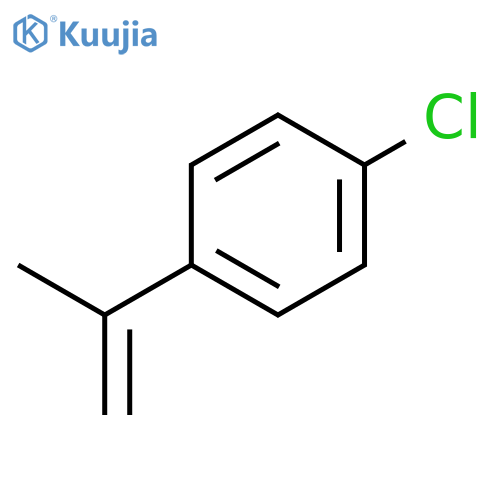

p-Chloro-alpha-methylstyrene structure

商品名:p-Chloro-alpha-methylstyrene

p-Chloro-alpha-methylstyrene 化学的及び物理的性質

名前と識別子

-

- 1-Chloro-4-(prop-1-en-2-yl)benzene

- Chloromethylstyrenetech

- 4-Chloro-alpha-methylstyrene

- 4-Chloro-alpha-methylstyrene (stabilized with TBC)

- 4-Chloro-α-methylstyrene

- p-Chloro-alpha-methylstyrene

- 4-Chloroisopropenylbenzene

- 4-Isopropenylchlorobenzene

- 4-Chloroisopropenylbenzene (stabilized with TBC)

- 4-Isopropenylchlorobenzene (stabilized with TBC)

- 4-Isopropenyl-chlorobenzene

- 4-CHLORO-A-METHYLSTYRENE

- 4-chloro-à-methylstyrene

- 2-(4-CHLOROPHENYL)PROPENE

- p-Chloroisopropenylbenzene

- p-Isopropenyl-chlorobenzene

- 1-Chloro-4-(prop-1-en-2-yl)

- Benzene, 1-chloro-4-(1-methylethenyl)-

- 4-Chloro-

- A-methylstyrene

- 4-Chloro-.alpha.-methylstyrene

- WQDGTJOEMPEHHL-UHFFFAOYSA-N

- alpha-Methyl-4-chlorostyrene

- 1-Chloro-4-isopropenylbenzen

- P-Chloro-alfa-methylstyrene

- p-Chloro-.alpha.-methylstyrene

- 1-chloro-4-prop-1-en-2-ylbenzene

- 1-Chloro-4-isopropenylbenzene #

- MFCD00000630

- SCHEMBL12113014

- 4-ClC6H4C(CH3)=CH2

- FT-0618161

- BS-44046

- CS-W018084

- 1712-70-5

- 4-Chloro- alpha -methylstyrene

- BAA71270

- AI3-19142

- 4-Chloro-+/--methylstyrene

- AKOS003632743

- SCHEMBL190531

- EINECS 216-984-1

- NS00025620

- 1-chloro-4-isopropenyl-benzene

- WLZ3307

- 4-chloro-alpha-methyl styrene

- 4-Chloro-alpha-methylstyrene, 98%, contains 100 ppm tert-butylcatechol as stabilizer

- DTXSID40169024

- D89216

- SY048599

- W-107875

- EN300-7124629

- DB-043860

- DTXCID5091515

- 216-984-1

-

- MDL: MFCD00000630

- インチ: 1S/C9H9Cl/c1-7(2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3

- InChIKey: WQDGTJOEMPEHHL-UHFFFAOYSA-N

- ほほえんだ: ClC1C([H])=C([H])C(=C([H])C=1[H])C(=C([H])[H])C([H])([H])[H]

- BRN: 1855073

計算された属性

- せいみつぶんしりょう: 152.03900

- どういたいしつりょう: 152.039

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 121

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

じっけんとくせい

- 色と性状: 無色透明または淡黄色の液体

- 密度みつど: 1.075

- ゆうかいてん: 3.5

- ふってん: 205-207 ºC

- フラッシュポイント: 73 ºC

- 屈折率: 1.553-1.557

- すいようせい: Soluble in water.

- PSA: 0.00000

- LogP: 3.37310

- ようかいせい: 水に溶けない。

- かんど: ねつかんど

p-Chloro-alpha-methylstyrene セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H227-H411

- 警告文: P210-P273-P280-P370+P378-P391-P403+P235-P501

- 危険物輸送番号:3082

- WGKドイツ:3

- セキュリティの説明: S23-S24/25

- 危険レベル:9

- 包装グループ:III

- ちょぞうじょうけん:0-10°C

- セキュリティ用語:S24/25

p-Chloro-alpha-methylstyrene 税関データ

- 税関コード:29036990

- 税関データ:

中国税関番号:

2903999090概要:

29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

p-Chloro-alpha-methylstyrene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 109988-50G |

4-Chloro-α-methylstyrene, 98% |

1712-70-5 | 98% | 50G |

¥ 2162 | 2022-04-26 | |

| Enamine | EN300-7124629-0.25g |

1-chloro-4-(prop-1-en-2-yl)benzene |

1712-70-5 | 95% | 0.25g |

$19.0 | 2023-06-01 | |

| TRC | B419453-100mg |

1-Chloro-4-prop-1-en-2-ylbenzene |

1712-70-5 | 100mg |

$ 65.00 | 2022-06-07 | ||

| TRC | B419453-50mg |

1-Chloro-4-prop-1-en-2-ylbenzene |

1712-70-5 | 50mg |

$ 50.00 | 2022-06-07 | ||

| Alichem | A019089480-500g |

1-Chloro-4-(prop-1-en-2-yl)benzene |

1712-70-5 | 95% stabilized with 100ppm TBC | 500g |

718.08 USD | 2021-06-17 | |

| Chemenu | CM276989-500g |

1-Chloro-4-(prop-1-en-2-yl)benzene |

1712-70-5 | 95% | 500g |

$658 | 2021-06-16 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014016-5g |

p-Chloro-alpha-methylstyrene |

1712-70-5 | 90% | 5g |

¥128 | 2024-05-25 | |

| Enamine | EN300-7124629-0.05g |

1-chloro-4-(prop-1-en-2-yl)benzene |

1712-70-5 | 95% | 0.05g |

$19.0 | 2023-06-01 | |

| Enamine | EN300-7124629-2.5g |

1-chloro-4-(prop-1-en-2-yl)benzene |

1712-70-5 | 95% | 2.5g |

$36.0 | 2023-06-01 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-252144A-50 g |

4-Chloro-α-methylstyrene, |

1712-70-5 | 50g |

¥2,685.00 | 2023-07-11 |

p-Chloro-alpha-methylstyrene サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:1712-70-5)p-Chloro-alpha-methylstyrene

注文番号:A881937

在庫ステータス:in Stock

はかる:100g

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 11:05

価格 ($):161.0

p-Chloro-alpha-methylstyrene 関連文献

-

Yu Zhang,Nareh Hatami,Niklas Simon Lange,Emanuel Ronge,Waldemar Schilling,Christian Jooss,Shoubhik Das Green Chem. 2020 22 4516

-

Caterina Damiano,Paolo Sonzini,Emma Gallo Chem. Soc. Rev. 2020 49 4867

-

Weiya Pu,Dani Sun,Wanyue Fan,Wenwen Pan,Qinghui Chai,Xiaoxing Wang,Yunhe Lv Chem. Commun. 2019 55 4821

-

Christopher L. Rock,Ryan J. Trovitch Dalton Trans. 2019 48 461

-

Mainak Mitra,Olaf Cusso,Satish S. Bhat,Mingzhe Sun,Marco Cianfanelli,Miquel Costas,Ebbe Nordlander Dalton Trans. 2019 48 6123

1712-70-5 (p-Chloro-alpha-methylstyrene) 関連製品

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:1712-70-5)4-Chloro-alpha-methylstyrene

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:1712-70-5)4-氯-α-甲基苯乙烯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ